Laflunimus

DHODH inhibition Species selectivity Enzyme kinetics

Laflunimus (HR325, CAS 147076-36-6) is a malononitrilamide analog of the Leflunomide active metabolite A77 1726 and a small-molecule inhibitor of mitochondrial dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis. It is classified as an orally active immunosuppressive agent that suppresses immunoglobulin secretion and exhibits both in vitro and in vivo efficacy in models of antibody response and neuropathic pain.

Molecular Formula C15H13F3N2O2
Molecular Weight 310.27 g/mol
CAS No. 147076-36-6
Cat. No. B590859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaflunimus
CAS147076-36-6
Synonyms(2Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-2-propenamide;  _x000B_(Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-2-propenamide;  (Z)-α-Cyano-α4’,α4’,α4’-trifluoro-β-hydroxycyclopropaneacrylo-3’,4’-
Molecular FormulaC15H13F3N2O2
Molecular Weight310.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F
InChIInChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11-
InChIKeyGDHFOVCRYCPOTK-QBFSEMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Laflunimus (HR325, CAS 147076-36-6): Core Identity and DHODH Inhibitor Classification for Immunosuppression Research Procurement


Laflunimus (HR325, CAS 147076-36-6) is a malononitrilamide analog of the Leflunomide active metabolite A77 1726 and a small-molecule inhibitor of mitochondrial dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in de novo pyrimidine biosynthesis [1]. It is classified as an orally active immunosuppressive agent that suppresses immunoglobulin secretion and exhibits both in vitro and in vivo efficacy in models of antibody response and neuropathic pain [2]. Its chemical formula is C15H13F3N2O2 with a molecular weight of 310.27 g/mol, and it is supplied as a solid with purity typically ≥98% for research use .

DHODH pathway inhibition study fit (mitochondrial pyrimidine biosynthesis)
Oral bioavailability reported in rodent immunosuppression models
Solid research-grade form; reported purity context suitable for in vitro/in vivo workflows

Laflunimus (HR325) vs. DHODH Inhibitor Alternatives: Why Simple Potency Alone Misleads Procurement Decisions


While Laflunimus shares the DHODH inhibitory mechanism with its parent analog A77 1726 and the structurally distinct cinchoninic acid derivative Brequinar, substitution based solely on in vitro enzyme IC50 values is scientifically unsound. Cross-study analysis reveals pronounced species-dependent potency shifts: Laflunimus inhibits human DHODH with an IC50 of 1.1 μM versus 10 nM for Brequinar, yet in rat enzyme assays, Laflunimus exhibits 53 nM potency versus 367 nM for Brequinar, a complete inversion of relative efficacy [1]. Furthermore, in vivo functional assays demonstrate that Laflunimus achieves comparable immunoglobulin suppression to Brequinar despite 63-fold lower in vivo potency by ID50 (38 mg/kg vs. 0.6 mg/kg), highlighting that enzyme inhibition alone does not predict pharmacodynamic outcomes [2]. These species-specific and functional discrepancies underscore that in-class compounds cannot be interchanged without direct contextual evidence.

Species-dependent DHODH inhibition may invert relative potency ranking between in-class compounds (e.g., Laflunimus vs. Brequinar).
In vitro enzyme IC50 does not reliably predict in vivo antibody response suppression; direct substitution without contextual evidence may lead to functional mismatch.
Uridine reversibility profile and dual DHODH/PGHS inhibition are not conserved across DHODH inhibitors; function-specific validation required before interchanging.

Laflunimus (HR325) Differentiation: Quantitative Head-to-Head Evidence vs. A77 1726 and Brequinar


Human vs. Rat DHODH Inhibition Potency: Laflunimus Demonstrates Inverse Species Selectivity Relative to Brequinar

Laflunimus (HR325) exhibits a stark species-dependent inhibition profile that contrasts with Brequinar. Against human DHODH, Laflunimus shows an IC50 of 1.1 μM, whereas Brequinar is 110-fold more potent at 10 nM. However, against rat DHODH, Laflunimus achieves an IC50 of 53 nM while Brequinar is significantly less potent at 367 nM [1]. This inverse selectivity means that in rat-based in vivo models, Laflunimus is approximately 7-fold more potent than Brequinar at the enzyme target, whereas in human cell-based assays, Brequinar is far more potent. Researchers must align compound selection with the species of the experimental system [1].

Human vs. Rat DHODH IC50
Head-to-head
Laflunimus: Human 1.1 μM, Rat 53 nM
Brequinar: Human 10 nM, Rat 367 nM
110-fold less potent human; 6.9-fold more potent rat
Supports rodent model fit for DHODH target engagement studies
Recombinant enzyme assays; species context critical
DHODH inhibition Species selectivity Enzyme kinetics

Immunoglobulin Secretion Inhibition: Laflunimus IC50 Values and Uridine Reversal Profile vs. Brequinar

In LPS-stimulated mouse splenocyte cultures, Laflunimus (HR325) inhibits IgM and IgG secretion with IC50 values of 2.5 μM and 2.0 μM, respectively [1]. Brequinar sodium, by comparison, is 60- to 170-fold more potent in the same assay (IC50 of 0.04 μM for IgM, 0.012 μM for IgG) [1]. However, the functional reversibility profile differs: addition of exogenous uridine (50 μM) increases the Laflunimus IC50 for IgM from 2.5 μM to 70 μM (28-fold shift) and for IgG from 2.0 μM to 60 μM (30-fold shift) [1]. For Brequinar, the uridine-induced shift is more pronounced: from 0.04 μM to 1.0 μM for IgM (25-fold) and from 0.012 μM to 10 μM for IgG (833-fold) [1]. The more moderate shift observed with Laflunimus suggests a potentially more constrained mechanism of pyrimidine depletion, which may be relevant for experiments requiring precise titration of immunosuppression [1].

Ig Secretion IC50 & Uridine Shift
Head-to-head
Laflunimus IgM IC50 2.5 μM → 70 μM (+uridine)
Brequinar IgM IC50 0.04 μM → 1.0 μM
62.5-fold less potent; moderate uridine shift (28x vs. 25x)
Constrained uridine reversal window supports finer dose-response control in B-cell assays
Mouse splenocyte LPS stimulation, 5-day culture
Immunoglobulin secretion B-cell function Pyrimidine depletion

In Vivo Antibody Response Suppression: Laflunimus ID50 and Uridine Reversal vs. Brequinar and Cyclophosphamide

In a secondary anti-sheep red blood cell (SRBC) antibody response model in mice, orally administered Laflunimus (HR325) suppressed circulating IgG with an ID50 of 38 mg/kg [1]. Brequinar sodium exhibited an ID50 of 0.6 mg/kg, indicating 63-fold higher in vivo potency [1]. Crucially, immunosuppression induced by Laflunimus (50 mg/kg) was completely abrogated by co-administration of uridine, whereas cyclophosphamide-induced immunosuppression (10 mg/kg) was unaffected by uridine [1]. This demonstrates that Laflunimus-induced immunosuppression is specifically mediated by pyrimidine depletion and can be pharmacologically reversed, a feature not shared by the DNA-alkylating agent cyclophosphamide [1].

In Vivo IgG Suppression ID50
Head-to-head
Laflunimus ID50 38 mg/kg p.o., uridine-reversible
Brequinar ID50 0.6 mg/kg; cyclophosphamide not reversed by uridine
Uridine-reversible immunosuppression enables mechanistic control in rodent models
CD-1 mouse anti-SRBC secondary antibody response
In vivo immunosuppression Antibody response Oral bioavailability

Prostaglandin Endoperoxide H Synthase (PGHS) Inhibition: Laflunimus Exhibits Superior Potency vs. A77 1726

Laflunimus (HR325) demonstrates dual inhibition of DHODH and prostaglandin endoperoxide H synthase (PGHS)-1 and -2, a property that distinguishes it from the parent compound A77 1726. In guinea pig polymorphonuclear leukocytes, Laflunimus inhibits PGHS with IC50 values of 415 nM and 4,400 nM for PGHS-1 and PGHS-2, respectively, and shows similar potency in isolated ovine PGHS assays (PGHS-1 IC50: 64 μM; PGHS-2 IC50: 100 μM) . In direct comparison, Laflunimus is more effective than A77 1726 at inhibiting PGHS across these assays, although the precise fold difference is not quantified in the available data . This dual-target profile may offer a distinct immunomodulatory signature that combines antipyrimidine effects with modulation of prostanoid synthesis .

PGHS-1/2 Inhibition
Data to verify
PGHS-1 IC50 415 nM (guinea pig PMN); qualitatively more effective than A77 1726
Supports combined DHODH/PGHS pathway research context
Cross-study comparison; fold-difference not quantified; source review recommended
PGHS inhibition COX-1/COX-2 Immunomodulation

Neuropathic Pain Reversal: Patent Evidence for Laflunimus Efficacy in Chronic Central Pain Models

A patent application (US20130217737A1) discloses that Laflunimus (HR325) treatment reverses chronic central neuropathic pain in rat models of severe spinal cord contusion injury. In a 7-day oral treatment regimen (10 mg/kg/day), HR325 reversed mechanical allodynia when administered starting at 28 days post-injury [1]. Notably, efficacy was maintained even when treatment was initiated three months after injury, demonstrating capacity to reverse established chronic pain [1]. The same patent reports that the malononitrilamide FK778 (a structurally related DHODH inhibitor) exhibited comparable efficacy in parallel experiments, but Laflunimus is specifically exemplified as an active agent [1].

Neuropathic Pain Model Reversal
Data to verify
10 mg/kg/day p.o. reversed mechanical allodynia at 28d and 3mo post-SCI in rats
Supports DHODH inhibition in central pain model research
Spinal cord contusion model, female Lewis rats; patent evidence
Neuropathic pain Spinal cord injury Malononitrilamide

Laflunimus (HR325) Procurement Scenarios: Evidence-Based Experimental Applications


Rodent In Vivo Immunosuppression Studies Requiring Oral Dosing and Pharmacodynamic Reversibility

Based on direct comparative evidence, Laflunimus is the preferred DHODH inhibitor for murine in vivo immunosuppression studies where oral bioavailability, moderate potency, and uridine-reversible action are required. In the SRBC secondary antibody response model, Laflunimus achieves an ID50 of 38 mg/kg p.o., and its immunosuppressive effect is completely abrogated by co-administered uridine, unlike cyclophosphamide [1]. This reversibility enables experimental designs requiring temporary or titratable B-cell suppression. For rat studies, Laflunimus offers 7-fold superior target engagement (IC50 53 nM) compared to Brequinar (IC50 367 nM) [2]. Researchers should select Laflunimus over Brequinar for rodent DHODH inhibition studies to avoid species-dependent potency mismatches.

In Vitro B-Cell Functional Assays with Precise Dose-Response Control

For LPS-stimulated mouse splenocyte immunoglobulin secretion assays, Laflunimus provides a moderate-potency tool (IC50 2.0-2.5 μM) with a more constrained uridine reversal window compared to Brequinar. The 28- to 30-fold shift in IC50 upon uridine addition allows researchers to titrate immunosuppression across a workable concentration range, whereas Brequinar's extreme potency (IC50 12-40 nM) and 833-fold IgG shift may complicate dose-response interpretation [1]. Laflunimus is therefore the compound of choice for experiments requiring fine control over pyrimidine depletion-mediated B-cell inhibition.

Combined DHODH and PGHS Pathway Inhibition in Immunomodulation Research

When research objectives require simultaneous inhibition of pyrimidine biosynthesis and prostanoid synthesis, Laflunimus offers a validated dual-target profile. It inhibits PGHS-1 and PGHS-2 with IC50 values in the nanomolar to low micromolar range (guinea pig PMN PGHS-1 IC50 415 nM), and is more effective than the parent analog A77 1726 in these assays [1]. This distinguishes Laflunimus from A77 1726, which lacks robust PGHS inhibition, and from Brequinar, which is primarily a DHODH inhibitor. Procurement of Laflunimus is warranted for studies exploring the intersection of pyrimidine metabolism and eicosanoid signaling.

Neuropathic Pain Model Studies in Rodents

Laflunimus has patent-supported efficacy in reversing chronic central neuropathic pain following spinal cord contusion injury in rats. At 10 mg/kg/day orally for 7 days, Laflunimus reversed mechanical allodynia when treatment was initiated either 28 days or 3 months post-injury [1]. This application represents a non-immunosuppressive use case for DHODH inhibition in the central nervous system. Researchers investigating neuropathic pain mechanisms may procure Laflunimus as a validated malononitrilamide tool compound for in vivo efficacy studies.

Application
Selection Property
Validation Focus
Rodent in vivo immunosuppression model studies
Oral bioavailability and uridine-reversible phenotype
In vivo antibody response ID50 and uridine rescue
B-cell immunoglobulin secretion assays
Moderate potency with constrained uridine reversal window
IgM/IgG IC50 and uridine shift profile
DHODH and PGHS dual pathway inhibition studies
Dual-target DHODH/PGHS inhibition profile
PGHS-1/2 IC50 context and comparative potency vs. A77 1726
Neuropathic pain model research (rodent)
Reported pain model endpoint reversal
Mechanical allodynia reversal in spinal cord injury model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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